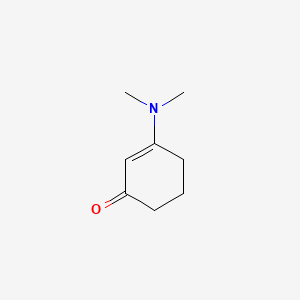
3-(Dimethylamino)cyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a cyclohexenone derivative featuring a dimethylamino group at the third position
准备方法
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)cyclohex-2-en-1-one can be synthesized from 1,3-cyclohexanedione and dimethylamine . The reaction typically involves the condensation of these two reactants under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially incorporating continuous flow techniques and advanced purification methods to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-(Dimethylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
3-(Dimethylamino)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Dimethylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(Methylamino)cyclohex-2-en-1-one
- 3-(Phenylamino)cyclohex-2-en-1-one
- 3-(Dimethylamino)cyclohex-2-en-1-one derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the dimethylamino group and the cyclohexenone ring. These features confer distinct chemical properties and reactivity patterns compared to similar compounds .
生物活性
3-(Dimethylamino)cyclohex-2-en-1-one is an organic compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound, characterized by its unique structure combining a cyclohexene ring with a dimethylamino group, has been studied for its potential therapeutic applications and interactions with biological systems.
Chemical Structure and Properties
The chemical formula for this compound is C8H13NO. Its structure features a cyclohexene core with a dimethylamino substituent at the 3-position, which is crucial for its biological activity. The compound's molecular structure can be represented as follows:
Research indicates that this compound exhibits activity as a receptor ligand, particularly interacting with opioid receptors. This interaction suggests potential applications in pain management and analgesic development. The compound's structural similarities to known opioid agonists may contribute to its pharmacological effects.
Pharmacological Studies
- Analgesic Properties : Preliminary studies have demonstrated that derivatives of this compound can exhibit analgesic properties comparable to traditional opioids. For instance, compounds structurally related to this compound have shown efficacy in reducing pain response in animal models at doses around 50 mg/kg .
- Addiction Potential : Investigations into the addictive properties of similar compounds have raised concerns about their potential for abuse. In animal studies, physical dependence was observed, indicating that while these compounds may provide pain relief, they also carry risks associated with addiction .
Case Study 1: U-47700 and Related Compounds
U-47700, a well-known synthetic opioid, shares structural characteristics with this compound. Studies on U-47700 revealed that it acts as a potent mu-opioid receptor agonist, leading to significant analgesic effects but also notable risks for addiction and overdose . This highlights the importance of understanding the biological activity of structurally related compounds.
Case Study 2: Structural Activity Relationship (SAR)
A detailed SAR analysis of various cyclohexyl derivatives has been conducted to identify the most promising candidates for analgesic development. Research has shown that modifications to the dimethylamino group and the cyclohexene ring can significantly alter the binding affinity and efficacy at opioid receptors. This ongoing research aims to optimize the therapeutic profile while minimizing adverse effects .
Table 1: Comparison of Biological Activity
属性
CAS 编号 |
6135-22-4 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
3-(dimethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-9(2)7-4-3-5-8(10)6-7/h6H,3-5H2,1-2H3 |
InChI 键 |
LLNZJTODFKRLIM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=O)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















